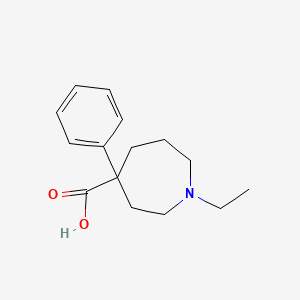![molecular formula C11H10Br2O B14000973 6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 25040-10-2](/img/structure/B14000973.png)
6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound characterized by the presence of two bromine atoms and a tetrahydrobenzoannulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one typically involves the bromination of 6,7,8,9-tetrahydrobenzo7annulen-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: The parent hydrocarbon, 6,7,8,9-tetrahydrobenzoannulen-5-one.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with molecular targets through its bromine atoms and the tetrahydrobenzoannulene core. The bromine atoms can participate in halogen bonding, while the core structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 7-Amino-1,4-dibromo-5,7,8,9-tetrahydrobenzocyclohepten-6-one
Uniqueness
6,9-Dibromo-6,7,8,9-tetrahydrobenzo7annulen-5-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
25040-10-2 |
|---|---|
Molecular Formula |
C11H10Br2O |
Molecular Weight |
318.00 g/mol |
IUPAC Name |
6,9-dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Br2O/c12-9-5-6-10(13)11(14)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
InChI Key |
QYHWAMRKLJNNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=CC=CC=C2C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
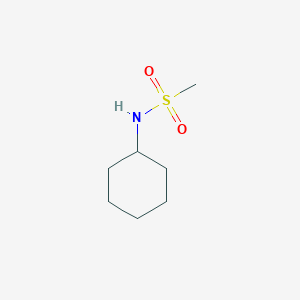
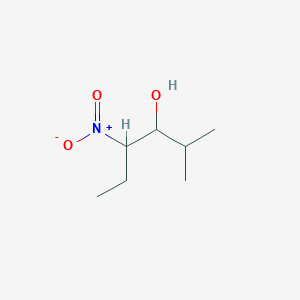

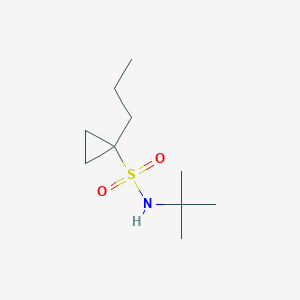
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)

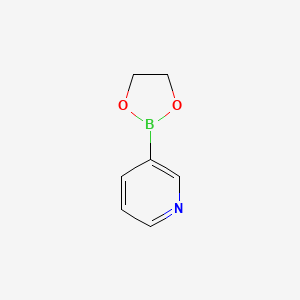
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
